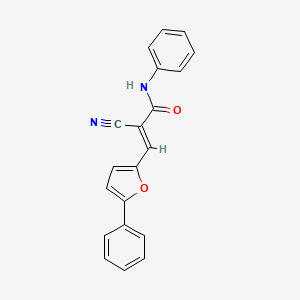

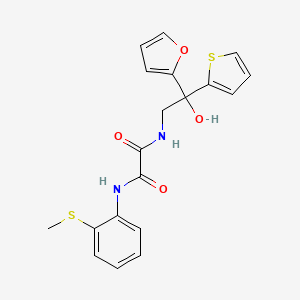

![molecular formula C24H22N2O3S2 B2552114 N-苄基-N-(6-甲基苯并[d]噻唑-2-基)-2-(4-(甲基磺酰基)苯基)乙酰胺 CAS No. 941931-33-5](/img/structure/B2552114.png)

N-苄基-N-(6-甲基苯并[d]噻唑-2-基)-2-(4-(甲基磺酰基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and related compounds involves C-C coupling methodology, utilizing Pd(0) and various aryl boronic pinacol ester/acids. This approach is effective for creating a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides with potential biological activities . Additionally, the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks facilitates the formation of thiazolo[3,2-a]pyrimidinone derivatives, with the elimination of aniline/2-aminobenzothiazole as a by-product .

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives is confirmed through analytical and spectral studies, including single-crystal X-ray data . The photophysical properties of these compounds are influenced by the nature of the substituents on the benzothiazole moiety, with hydrogen bonding playing a significant role in the assembly of the molecules .

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives is highlighted by their ability to form hydrogen-bonded dimers and interact with various biological targets. For instance, the formation of R22(8) molecular dimers is observed in N-(6-methylbenzo[d]thiazol-2-yl)acetamide through homo-intermolecular hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives are characterized by their biological activities. They exhibit moderate to good activities in antioxidant, haemolytic, antibacterial, and urease inhibition assays. Notably, these compounds show significant urease inhibitory activity, surpassing the standard used in the assays. The most active compound in this regard is N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide . The compounds' interactions with biological targets, such as enzymes, are further elucidated through molecular docking studies, which reveal the importance of hydrogen bonding for enzyme inhibition .

Case Studies

The case studies of these compounds' biological activities are diverse. For example, the synthesized N-benzyl substituted acetamide derivatives have been evaluated for Src kinase inhibitory and anticancer activities, with some showing promising results against various cancer cell lines . Additionally, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage have been developed as potent antibacterial agents, demonstrating broad-spectrum activity against tested microorganisms .

科学研究应用

合成与表征

- 亚芳基化合物合成:一项研究描述了源自 2-亚氨基噻唑烷-4-酮的一系列亚芳基化合物的合成和表征,其中包括与 N-苄基-N-(6-甲基苯并[d]噻唑-2-基)乙酰胺在结构上相关的化合物。这些化合物对革兰氏阳性和革兰氏阴性细菌都表现出抗菌活性 (Azeez & Abdullah, 2019).

抗菌活性

- 抗菌和量子计算:另一项研究重点关注新型磺酰胺衍生物的合成,包括与所讨论化学物质在结构上相关的化合物,这些化合物显示出显着的抗菌活性。计算计算提供了对其反应性和潜在应用的见解 (Fahim & Ismael, 2019).

酶抑制

- 酶抑制潜力:对具有苯并二氧六环和乙酰胺部分的新型磺酰胺的研究,其结构与查询化合物相似,揭示了对酵母 α-葡萄糖苷酶和乙酰胆碱酯酶的显着抑制活性。这表明在相关的酶抑制中具有潜在的治疗应用 (Abbasi et al., 2019).

抗肿瘤活性

- 抗肿瘤活性评价:一项针对 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物的研究,其结构与所讨论的化学物质相似,揭示了对多种癌细胞系具有相当大的抗癌活性。这指出了此类化合物在癌症治疗中的潜在用途 (Yurttaş et al., 2015).

光物理性质

- 氢键和光物理性质:一项研究考察了 N-(苯并[d]噻唑-2-基)乙酰胺的氢键和光物理性质,证明了它们在开发具有特定光吸收性质的高级材料中的潜力 (Balijapalli et al., 2017).

属性

IUPAC Name |

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S2/c1-17-8-13-21-22(14-17)30-24(25-21)26(16-19-6-4-3-5-7-19)23(27)15-18-9-11-20(12-10-18)31(2,28)29/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJXPTUYYPKTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

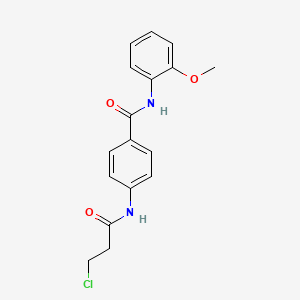

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)

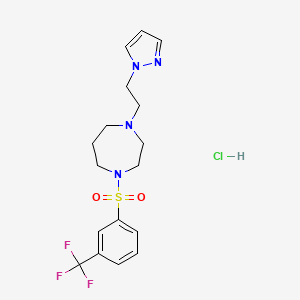

![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)

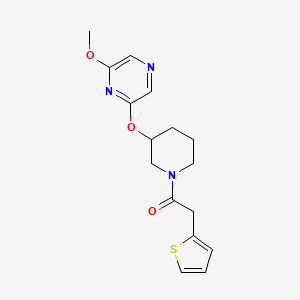

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)

![N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552051.png)